N-[(pyrimidin-5-yl)methyl]cyclobutanamine
Description
IUPAC Name and Structural Features
The systematic IUPAC name for this compound is N-[(pyrimidin-5-yl)methyl]cyclobutanamine . This designation reflects the following structural components:
- Cyclobutanamine : A four-membered cyclobutane ring containing a primary amine (-NH₂) group.
- Pyrimidin-5-ylmethyl group : A methyl bridge (-CH₂-) connecting the pyrimidine ring to the cyclobutanamine moiety, with substitution at the 5-position of the pyrimidine ring.
The molecular formula is C₉H₁₃N₃ , and the molecular weight is 163.22 g/mol .
CAS Registry Number
The compound is assigned the CAS Registry Number 1339478-25-9 . This identifier ensures standardized reference across chemical databases and regulatory documents.
Structural Isomerism and Tautomeric Forms
Structural Isomerism
Structural isomerism arises from differences in connectivity or spatial arrangement. For this compound, no positional isomers are reported due to the fixed substitution pattern at the 5-position of the pyrimidine ring. However, potential stereochemical variations could theoretically exist if the cyclobutane ring or pyrimidine substituents introduced chirality. Current literature does not indicate such stereoisomerism for this compound.
Tautomeric Forms
Pyrimidines are known to exhibit tautomerism between amino/imino forms depending on environmental conditions. However, no tautomeric equilibria have been explicitly reported for this compound in the available literature. The methyl substitution at the pyrimidine’s 5-position and the absence of exocyclic hydroxyl or amino groups likely stabilize the canonical tautomer.
Synonymous Designations in Chemical Databases
Alternative Names and Identifiers
Several synonyms and identifiers are listed in chemical databases to facilitate cross-referencing:
SMILES and InChI Representations
The compound’s SMILES notation is C1CC(C1)NCC2=CN=CN=C2 , while its InChIKey is CVPNKCMXZUCMBX-UHFFFAOYSA-N . These representations enable precise computational modeling and database searches.
Summary of Key Nomenclatural Attributes
| Attribute | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1339478-25-9 |
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| Primary Synonyms | AKOS012053547, A1-14967 |
Properties
IUPAC Name |
N-(pyrimidin-5-ylmethyl)cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-9(3-1)12-6-8-4-10-7-11-5-8/h4-5,7,9,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPNKCMXZUCMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reaction
This method involves reacting pyrimidine derivatives with cyclobutanamine. For example, 5-(chloromethyl)pyrimidine reacts with cyclobutanamine in a polar aprotic solvent (e.g., DMF or THF) under basic conditions.
| Reaction Conditions | Details |
|---|---|
| Substrates | 5-(Chloromethyl)pyrimidine, cyclobutanamine |
| Base | Triethylamine or diisopropylethylamine |
| Solvent | DMF or THF |
| Temperature | 20–25°C |
| Yield | ~70–85% (estimated based on analogous reactions) |
Mechanistic Insight : The chlorine atom acts as a leaving group, enabling nucleophilic attack by cyclobutanamine. This method is efficient for introducing the pyrimidinylmethyl group.
Reductive Amination
A two-step process involving condensation of 5-pyrimidinecarbaldehyde with cyclobutanamine, followed by reduction using sodium cyanoborohydride (NaBH3CN).
| Reaction Conditions | Details |
|---|---|
| Substrates | 5-Pyrimidinecarbaldehyde, cyclobutanamine |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) |
| Solvent | Methanol |
| Additive | Sodium acetate (buffer) |
| Temperature | 25°C |
| Yield | 79% (observed in analogous reductive aminations) |
- Formation of an imine intermediate via Schiff base chemistry.
- Selective reduction to the secondary amine using NaBH3CN.
This method is favored for its mild conditions and high selectivity.
Coupling Reactions
Carbodiimide-mediated coupling (e.g., using BOP or PyBOP reagents) between activated pyrimidine carboxylic acids and cyclobutanamine.
| Reaction Conditions | Details |
|---|---|
| Substrates | 5-Pyrimidinecarboxylic acid, cyclobutanamine |
| Coupling Agent | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) |
| Base | Diisopropylethylamine |
| Solvent | DMF |
| Temperature | 20°C |
| Yield | Up to 91% (based on similar protocols) |
- Activation of the carboxylic acid with PyBOP.
- Amide bond formation with cyclobutanamine.
- Subsequent reduction to the amine (if required).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple one-step reaction | Requires activated pyrimidine derivatives | 70–85% |
| Reductive Amination | High selectivity, mild conditions | Requires aldehyde precursor | 75–80% |
| Coupling Reactions | Versatile for complex analogs | Multi-step, higher cost | 85–91% |
Critical Observations
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates in nucleophilic substitutions.
- Stereochemical Control : Reductive amination retains configuration when using chiral starting materials.
- Scalability : Coupling methods are preferred for large-scale synthesis due to reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(pyrimidin-5-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Inhibition of Vanin-1 Enzyme
One of the notable applications of N-[(pyrimidin-5-yl)methyl]cyclobutanamine is its role as an inhibitor of the vanin-1 enzyme. Vanin-1 is involved in the hydrolysis of pantetheine to produce pantothenic acid (vitamin B5) and cysteamine, which are crucial for several metabolic processes. Inhibiting vanin-1 may provide therapeutic benefits in conditions characterized by oxidative stress and inflammation.
Case Studies and Findings
- Research indicates that vanin-1 inhibitors can mitigate tissue damage during oxidative stress, as demonstrated in studies involving vanin-1 deficient mice which showed increased resistance to such injuries .
- The inhibition of vanin-1 has been linked to reduced inflammatory responses in models of inflammatory bowel disease (IBD), suggesting that this compound could be beneficial for treating IBD and other related disorders .
Cancer Treatment
This compound has also been investigated for its potential in cancer therapy. Its structural properties allow it to interact with various molecular targets involved in cancer cell proliferation and survival.
Research Insights
- A study highlighted the efficacy of pyrimidine derivatives, including this compound, in targeting abnormal cell growth associated with various cancers .
- The compound's ability to selectively inhibit specific kinases suggests that it may have a favorable safety profile compared to broader-spectrum chemotherapeutics.
Potential for Treating Metabolic Disorders
The inhibition of vanin-1 by this compound also opens avenues for addressing metabolic disorders. Given that vanin-1 plays a role in lipid metabolism and cellular activation, targeting this enzyme could have implications for conditions such as obesity and diabetes.
Research Findings
Studies have shown that compounds inhibiting vanin-1 can influence lipid metabolism pathways, potentially leading to improved metabolic profiles in preclinical models . This suggests that this compound could be explored further for its metabolic benefits.
Table of Applications
| Application Area | Mechanism/Target | Potential Benefits |
|---|---|---|
| Inhibition of Vanin-1 | Enzyme inhibition | Reduced oxidative stress; protection against IBD |
| Cancer Treatment | Inhibition of receptor tyrosine kinases | Induction of apoptosis; inhibition of tumor growth |
| Metabolic Disorders | Modulation of lipid metabolism | Improved metabolic profiles; potential weight management |
Mechanism of Action
The mechanism of action of N-[(pyrimidin-5-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Spectroscopic Comparison with Analogous Compounds
The following table summarizes key structural and spectroscopic differences between N-[(pyrimidin-5-yl)methyl]cyclobutanamine and related compounds:
Key Observations:
- Synthesis Yields : Cyclobutanamine derivatives with aromatic substituents consistently exhibit low yields (33–38%), suggesting synthetic challenges in forming the cyclobutane-amine bond .
Pharmacological Implications of Structural Differences
While direct biological data for this compound are unavailable, insights can be inferred from related compounds:
- Pyrimidine Derivatives : Pyrimidine-containing compounds are associated with antitumor and antimicrobial activities due to their ability to mimic nucleobases and disrupt DNA/RNA synthesis .
- Cyclobutanamine Scaffold : The strained cyclobutane ring may confer conformational rigidity, enhancing receptor selectivity compared to flexible analogs like 9s (dihydrobenzofuran substituent) .
- Electronic Properties : The pyrimidine ring’s electron-deficient nature could facilitate interactions with biological targets, contrasting with electron-rich systems like 9r (benzodioxole) .
Biological Activity
N-[(pyrimidin-5-yl)methyl]cyclobutanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring with a pyrimidine moiety, characterized by the molecular formula and a molecular weight of 163.22 g/mol. The unique structural properties imparted by the pyrimidine and cyclobutane rings contribute to its reactivity and biological interactions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The pyrimidine ring is known for its interaction with nucleic acids, suggesting that this compound may inhibit microbial growth through mechanisms similar to those of established antibiotics. Research has shown that derivatives of pyrimidine compounds can effectively combat various bacterial strains, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 200 µg/mL |
| Compound B | S. aureus | 400 µg/mL |
| This compound | K. pneumoniae | TBD |
Anticancer Properties
The compound's anticancer potential is another area of interest. Studies suggest that it may influence cellular pathways associated with cancer proliferation. The mechanism of action may involve the inhibition of specific enzymes crucial for tumor growth, thereby blocking their activity .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various pyrimidine derivatives on cancer cell lines (MCF-7, A549), this compound demonstrated promising results, indicating its potential as a lead compound in cancer therapy .
The mechanism by which this compound exerts its biological effects likely involves interactions with key molecular targets such as proteins and nucleic acids. Techniques like surface plasmon resonance and isothermal titration calorimetry are essential for quantifying these interactions, offering insights into how structural modifications could enhance efficacy.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves nucleophilic substitution reactions between halogenated pyrimidines and cyclobutanamines in the presence of bases like potassium carbonate. Various chemical reactions can be performed on this compound, including oxidation and reduction, which can yield several derivatives with potentially enhanced biological activities.
Table 2: Summary of Synthetic Methods
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Nucleophilic Substitution | Halogenated pyrimidine + Cyclobutanamine | DMF, elevated temperature |
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
Q & A
[Basic] What synthetic routes are commonly used to prepare N-[(pyrimidin-5-yl)methyl]cyclobutanamine?
Methodological Answer:
The compound can be synthesized via alkylation reactions between pyrimidin-5-ylmethyl halides and cyclobutanamine derivatives. A key step involves optimizing the nucleophilic substitution reaction under controlled pH and temperature conditions. For example, studies on similar N-aminoalkyl pyridinedicarboximides highlight the use of polar aprotic solvents (e.g., DMF) and catalysts like potassium carbonate to enhance yield . Purification often employs column chromatography with gradients of ethyl acetate and hexane.
[Advanced] How can solvent polarity and temperature gradients be systematically optimized during synthesis?
Methodological Answer:
A factorial experimental design is recommended to evaluate solvent effects (e.g., DMSO vs. THF) and temperature (25–80°C) on reaction efficiency. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), as used in thermal studies of related compounds, can identify decomposition thresholds and ideal reaction windows . High-performance liquid chromatography (HPLC) coupled with mass spectrometry ensures real-time monitoring of intermediate formation and byproduct suppression.
[Basic] Which spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying the cyclobutane ring and pyrimidine moiety. X-ray crystallography, as applied to pyrimidine derivatives like N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide, provides definitive stereochemical confirmation . Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns.
[Advanced] How can researchers resolve discrepancies between computational modeling and experimental spectroscopic data?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects in simulations. Hybrid methods combining density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental NMR chemical shifts can reconcile differences. Studies on pyrimidine crystal structures emphasize iterative refinement of computational models against empirical data .
[Basic] What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
Enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) and cytotoxicity tests (MTT assay on cancer cell lines) are standard. Pyrimidine derivatives have shown antifungal and antibacterial activity in disk diffusion assays, using protocols similar to those described for 4,6-dihydroxypyrimidine analogs .
[Advanced] How can thermal decomposition pathways be elucidated for stability studies?
Methodological Answer:
TGA-DSC under nitrogen/air atmospheres identifies decomposition stages and kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method). Coupling with gas chromatography-mass spectrometry (GC-MS) analyzes volatile byproducts, as demonstrated in thermal studies of N-aminoalkyl derivatives . Accelerated stability testing at 40°C/75% RH over 6 months predicts shelf-life.
[Basic] What safety precautions are critical during laboratory handling?
Methodological Answer:
Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact and inhalation, as recommended for structurally similar 4-amino-N-benzyl pyrimidinecarboxamides . Store in airtight containers at -20°C, with silica gel to prevent hydrolysis.
[Advanced] How can surface adsorption studies inform environmental stability?
Methodological Answer:
Microscopic adsorption experiments on silica or drywall surfaces, analyzed via quartz crystal microbalance (QCM) and atomic force microscopy (AFM), reveal interactions with indoor pollutants. Such methods, applied in molecular studies of indoor organic compounds, assess degradation under UV light or ozone exposure .
[Advanced] What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
Flow chemistry systems improve mixing efficiency and heat transfer, reducing dimerization or oxidation byproducts. Process analytical technology (PAT), including in-line FTIR, monitors reaction progress. Recrystallization from ethanol/water mixtures enhances purity, as validated in industrial-scale syntheses of related heterocycles .
[Basic] How is the compound’s solubility profile determined for pharmacological studies?
Methodological Answer:
Phase solubility analysis in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400) identifies optimal formulations. UV-Vis spectroscopy quantifies saturation concentrations. For pyrimidine analogs, logP values calculated via shake-flask methods correlate with membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
